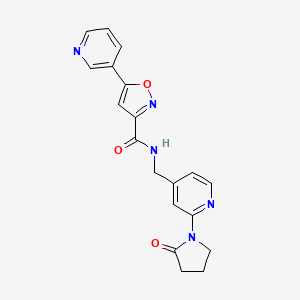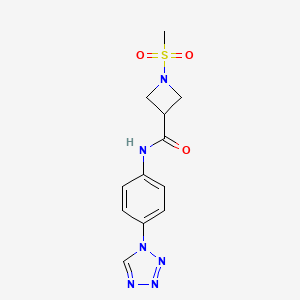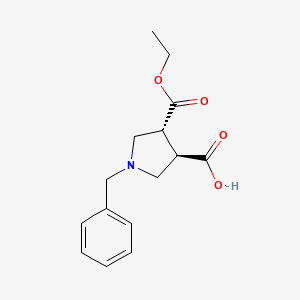![molecular formula C17H14N4O B2911299 N-(quinolin-5-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide CAS No. 2415599-79-8](/img/structure/B2911299.png)
N-(quinolin-5-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(quinolin-5-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide is a heterocyclic compound that features a quinoline moiety fused with a cyclopenta[c]pyridazine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(quinolin-5-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide typically involves a multi-step process. One common method includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another approach involves the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
N-(quinolin-5-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as t-BuOOH.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by the quinoline and pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: t-BuOOH, Mn(OTf)2
Reducing agents: Sodium borohydride
Catalysts: Sodium alkoxide, Mn(OTf)2
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield quinoline-5-carboxylic acid derivatives, while reduction can produce various reduced forms of the cyclopenta[c]pyridazine ring.
Aplicaciones Científicas De Investigación
N-(quinolin-5-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems.
Industry: It can be used as a corrosion inhibitor for carbon steel in acidic environments.
Mecanismo De Acción
The mechanism of action of N-(quinolin-5-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound interferes with DNA synthesis and repair mechanisms in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound shares a similar core structure but lacks the quinoline moiety.
Pyrrolopyrazine derivatives: These compounds also contain nitrogen-containing heterocycles and exhibit a wide range of biological activities.
Uniqueness
N-(quinolin-5-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide is unique due to its fused quinoline and cyclopenta[c]pyridazine ring system, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
N-quinolin-5-yl-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c22-17(16-10-11-4-1-6-13(11)20-21-16)19-15-8-2-7-14-12(15)5-3-9-18-14/h2-3,5,7-10H,1,4,6H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRGBOQRSBICLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)C(=O)NC3=CC=CC4=C3C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-[2-(morpholin-4-yl)ethoxy]-3-phenyl-4H-chromen-4-one](/img/structure/B2911220.png)






![2-[1-(3-Bromophenyl)-4,4-difluorocyclohexyl]acetic acid](/img/structure/B2911234.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2911235.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2911238.png)
